molecular formula C11H19NO B144628 2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide CAS No. 135535-73-8

2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide

Cat. No.: B144628
CAS No.: 135535-73-8
M. Wt: 181.27 g/mol
InChI Key: FOBFMNDEHOOREC-UHFFFAOYSA-N
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Description

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) is an organic compound with a complex structure It is a derivative of propanamide, featuring multiple methyl and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- typically involves the use of Grignard reagents. One common method includes the reaction of 2-methyl-1-propenylmagnesium bromide with appropriate amide precursors under controlled conditions . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar Grignard reactions, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield simpler amides or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the propenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler amides or hydrocarbons.

Scientific Research Applications

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- is unique due to its specific arrangement of methyl and propenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

135535-73-8

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C11H19NO/c1-6-7-12(8-9(2)3)11(13)10(4)5/h6,8,10H,1,7H2,2-5H3

InChI Key

FOBFMNDEHOOREC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N(CC=C)C=C(C)C

Canonical SMILES

CC(C)C(=O)N(CC=C)C=C(C)C

Synonyms

Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)

Origin of Product

United States

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